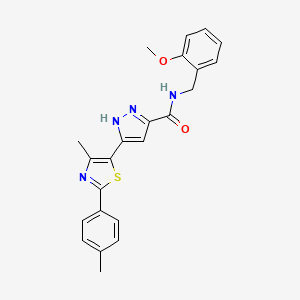
N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the 2-methoxybenzyl group and the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxybenzyl)-3-(4-methyl-2-phenylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(2-methoxybenzyl)-3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole and thiazole rings, which may confer distinct biological activities compared to similar compounds. The presence of the 2-methoxybenzyl group and the carboxamide functionality also contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N4O2S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c1-14-8-10-16(11-9-14)23-25-15(2)21(30-23)18-12-19(27-26-18)22(28)24-13-17-6-4-5-7-20(17)29-3/h4-12H,13H2,1-3H3,(H,24,28)(H,26,27) |
Clave InChI |
CVLAJNZXRCGYNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)NCC4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107956.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107961.png)
![N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107964.png)
![N-[2-(2-chlorophenyl)ethyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14107967.png)
![Ethyl 2-[(4-benzyl-6-hydroxypyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14107968.png)

![N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14107972.png)
![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107986.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108007.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108013.png)
![1-(3-Hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108016.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B14108021.png)
![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
